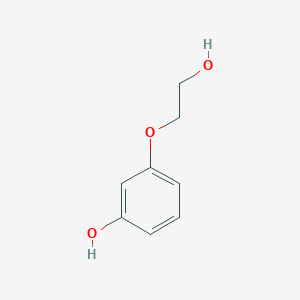

3-(2-Hydroxyethoxy)phenol

Übersicht

Beschreibung

3-(2-Hydroxyethoxy)phenol, also known as 2-Phenoxyethanol, is a colorless liquid with a mild odor. It is widely used in various industries, including cosmetics, pharmaceuticals, and laboratory experiments.

Wissenschaftliche Forschungsanwendungen

Sicher! Hier ist eine umfassende Analyse der wissenschaftlichen Forschungsanwendungen von 3-(2-Hydroxyethoxy)phenol, die sich auf sechs einzigartige Bereiche konzentriert:

Antioxidative Forschung

This compound zeigt eine signifikante antioxidative Aktivität und ist daher Gegenstand von Studien, die sich auf oxidativen Stress und damit verbundene Krankheiten konzentrieren. Seine Fähigkeit, freie Radikale abzufangen und Zellen vor oxidativem Schaden zu schützen, wird im Zusammenhang mit der Entwicklung neuer antioxidativer Therapien untersucht .

Materialwissenschaft

In der Materialwissenschaft wird this compound zur Modifizierung der Eigenschaften von Polymeren und anderen Materialien verwendet. Seine Einarbeitung in Polymermatrizen kann die mechanische Festigkeit, die thermische Stabilität und die Beständigkeit gegen Degradation verbessern. Diese Anwendung ist besonders relevant bei der Entwicklung fortschrittlicher Materialien für verschiedene industrielle Anwendungen .

Analytische Chemie

Die Verbindung wird in der analytischen Chemie zur Trennung und Identifizierung komplexer Gemische eingesetzt. Techniken wie die Hochleistungsflüssigchromatographie (HPLC) verwenden this compound als Standard- oder Referenzverbindung, um die Genauigkeit und Präzision analytischer Methoden zu verbessern .

Wirkmechanismus

Biochemical Pathways

For instance, they play a crucial role in the biosynthesis of phenylpropanoids, anthocyanins, alkaloids, coumarins, terpenes, tannins, glucosinolates, flavonoids, and isoflavonoids .

Pharmacokinetics

The LogP value of 0.656 suggests that it has some degree of lipophilicity, which could influence its absorption and distribution within the body .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3-(2-Hydroxyethoxy)phenol . For instance, the compound’s stability and activity could be affected by factors such as pH, temperature, and the presence of other substances. It’s also important to note that this compound is harmful to aquatic environments and should be prevented from entering groundwater, waterways, or sewage systems .

Safety and Hazards

Biochemische Analyse

Biochemical Properties

3-(2-Hydroxyethoxy)phenol plays a significant role in biochemical reactions, particularly due to its ability to interact with enzymes and proteins. It is known to interact with enzymes such as peroxidases and oxidases, which can catalyze the oxidation of phenolic compounds. The hydroxyl group in this compound can form hydrogen bonds with amino acid residues in the active sites of these enzymes, facilitating the catalytic process. Additionally, this compound can act as a substrate for certain cytochrome P450 enzymes, leading to its hydroxylation and further metabolism .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been observed to modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation. By interacting with specific receptors or signaling molecules, this compound can alter the phosphorylation status of key proteins, thereby influencing gene expression and cellular responses . Additionally, this compound can affect cellular metabolism by acting as an antioxidant, scavenging reactive oxygen species and protecting cells from oxidative stress.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged antioxidant activity and modulation of gene expression. Its degradation products may also have biological activity, which should be considered in experimental designs.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been observed to have beneficial effects, such as antioxidant activity and protection against oxidative stress. At high doses, it can exhibit toxic effects, including liver and kidney damage. Studies have identified a threshold dose below which this compound is safe and effective, but exceeding this threshold can lead to adverse effects . Therefore, careful dosage optimization is crucial for its use in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to its oxidation and conjugation. It can be metabolized by cytochrome P450 enzymes to form hydroxylated derivatives, which can then undergo conjugation with glucuronic acid or sulfate to form more water-soluble metabolites. These metabolites are more easily excreted from the body, reducing the potential for toxicity . Additionally, this compound can influence metabolic flux by modulating the activity of key metabolic enzymes.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be taken up by cells via passive diffusion or facilitated transport, depending on its concentration and the presence of specific transporters. Once inside the cell, it can bind to intracellular proteins and be transported to different cellular compartments. Its distribution within tissues is influenced by factors such as blood flow, tissue permeability, and binding to plasma proteins .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can localize to specific cellular compartments, such as the cytoplasm, mitochondria, and nucleus, depending on its interactions with targeting signals and post-translational modifications. For example, its antioxidant activity is most effective in the mitochondria, where it can scavenge reactive oxygen species and protect mitochondrial DNA from damage . Additionally, its interaction with nuclear transcription factors can influence gene expression and cellular responses.

Eigenschaften

IUPAC Name |

3-(2-hydroxyethoxy)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O3/c9-4-5-11-8-3-1-2-7(10)6-8/h1-3,6,9-10H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKOWMCYVIXBCGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OCCO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2068503 | |

| Record name | Phenol, 3-(2-hydroxyethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2068503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

49650-88-6, 20150-19-0 | |

| Record name | 3-(2-Hydroxyethoxy)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=49650-88-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxyphenyl glycol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020150190 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 3-(2-hydroxyethoxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049650886 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 3-(2-hydroxyethoxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenol, 3-(2-hydroxyethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2068503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(2-hydroxyethoxy)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.264 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the function of 3-(2-Hydroxyethoxy)phenol in the context of UV stabilization of polyesters?

A1: this compound is part of a larger molecule, 6,6’-(6-phenyl-1,3,5-triazine-2,4-diyl)bis(this compound) (UVAM 24), which serves as a polymerizable UV absorber (UVAM). [] This means UVAM 24 can be directly incorporated into the polyester polymer chain during synthesis. This is in contrast to simply physically mixing a UV stabilizer with the polymer, as is the case with the commercially available Tinuvin 1577. The research shows that incorporating UVAMs like UVAM 24 directly into the polyester backbone provides superior protection against UV-induced degradation compared to admixed stabilizers. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 2-[(2-ethoxy-2-oxoethyl)-nitrosoamino]acetate](/img/structure/B41910.png)

![2-[2-[2-(2-Chloroethoxy)ethoxy]ethoxy]acetic Acid](/img/structure/B41911.png)